![molecular formula C40H46NO2PSSi B6290329 [S(R)]-N-[(1S)-1-[2-((t-butyldiphenylsilyl)oxy)phenyl)]-2-yl-2-(diphenylphosphino)ethyl]-2-methyl-2-propanesulfinamide, 95% CAS No. 1803239-59-9](/img/structure/B6290329.png)
[S(R)]-N-[(1S)-1-[2-((t-butyldiphenylsilyl)oxy)phenyl)]-2-yl-2-(diphenylphosphino)ethyl]-2-methyl-2-propanesulfinamide, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a sulfinamide, which is a type of organosulfur compound. Sulfinamides are known for their chirality and are often used in organic synthesis due to their stereochemical stability .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The stereochemistry at the sulfinamide nitrogen would be particularly important, as it could significantly affect the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its stereochemistry and the presence of the sulfinamide and diphenylphosphino groups .Wissenschaftliche Forschungsanwendungen
Catalytic Applications and Synthesis
Asymmetric Catalysis : This compound is utilized in asymmetric synthesis processes, such as asymmetric aldol reactions and hydrogenation reactions, indicating its importance in creating enantiomerically pure products. Enantiomerically pure compounds are crucial for applications in pharmaceuticals, where the activity of a drug can significantly depend on its chirality. For example, its derivatives have been employed in the asymmetric aldol reaction of methyl isocyanoacetate and aldehydes, showcasing its utility in enhancing reaction selectivity towards desired enantiomers (Longmire, Zhang, & Shang, 1998).
Hydrosilylation and Hydroformylation Reactions : The compound's derivatives are also effective catalysts for hydrosilylation and hydroformylation reactions, which are critical for introducing Si-H or formyl groups into organic molecules. These reactions are pivotal in the synthesis of alcohols, aldehydes, and other functionalized compounds, demonstrating the compound's versatility in organic synthesis (Wiles, Lee, McDonald, & Bergens, 1996).
Catalytic Asymmetric Hydrogenation : Another application is in catalytic asymmetric hydrogenation, where it acts as a ligand to rhodium complexes, facilitating the hydrogenation of olefins and enamides to produce alcohols and amines with high enantioselectivity. This process is vital for manufacturing components with specific optical activities required in the pharmaceutical and agrochemical industries (McCulloch, Halpern, Thompson, & Landis, 1990).
Polymerization Initiators : The compound serves as an initiator for the polymerization of certain monomers, indicating its potential in the field of polymer chemistry for creating polymers with specific properties. This application is essential for developing new materials with tailored characteristics for use in various industries, from medical devices to automotive components (Zhu, Luo, & Wu, 2019).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(R)-N-[(1S)-1-[2-[tert-butyl(diphenyl)silyl]oxyphenyl]-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfinamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H46NO2PSSi/c1-39(2,3)45(42)41-37(31-44(32-21-11-7-12-22-32)33-23-13-8-14-24-33)36-29-19-20-30-38(36)43-46(40(4,5)6,34-25-15-9-16-26-34)35-27-17-10-18-28-35/h7-30,37,41H,31H2,1-6H3/t37-,45-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPKWNQHLTCPFJE-BCQDFQTISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3=CC=CC=C3C(CP(C4=CC=CC=C4)C5=CC=CC=C5)NS(=O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3=CC=CC=C3[C@@H](CP(C4=CC=CC=C4)C5=CC=CC=C5)N[S@](=O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H46NO2PSSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
663.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.